2-((2-Bromopyrimidin-4-yl)amino)acetic acid
CAS No.:
Cat. No.: VC17541191
Molecular Formula: C6H6BrN3O2
Molecular Weight: 232.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H6BrN3O2 |
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Molecular Weight | 232.03 g/mol |
IUPAC Name | 2-[(2-bromopyrimidin-4-yl)amino]acetic acid |
Standard InChI | InChI=1S/C6H6BrN3O2/c7-6-8-2-1-4(10-6)9-3-5(11)12/h1-2H,3H2,(H,11,12)(H,8,9,10) |
Standard InChI Key | HWJVNGYNVTVGGN-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=C(N=C1NCC(=O)O)Br |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a pyrimidine ring substituted with a bromine atom at position 2 and an aminoacetic acid moiety at position 4. Its molecular formula is , with a molecular weight of 259.05 g/mol . The pyrimidine core adopts a planar configuration, while the acetic acid group introduces polarity and hydrogen-bonding capacity, influencing solubility and reactivity .
Spectral Characterization
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NMR: Predicted -NMR signals include a singlet for the acetic acid protons ( 3.8–4.2 ppm) and deshielded aromatic protons on the pyrimidine ring ( 8.1–8.5 ppm) .
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IR: Stretching vibrations at (C=O) and (N-H) confirm the presence of carboxylic acid and amine groups .
Synthesis and Optimization Strategies
Nucleophilic Substitution
Bromination of 4-aminopyrimidine derivatives using -bromosuccinimide (NBS) in yields 2-bromo-4-aminopyrimidine intermediates, which are subsequently alkylated with bromoacetic acid under basic conditions . Typical yields range from 45–60% after purification by recrystallization .
Example Protocol
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Dissolve 4-aminopyrimidine (1.0 eq) in anhydrous .
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Add NBS (1.2 eq) and stir at 0°C for 4 hr.
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Quench with NaHSO, extract with EtOAc, and concentrate.
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React intermediate with bromoacetic acid (1.5 eq) in /KCO at 50°C for 12 hr.
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Isolate product via column chromatography (SiO, hexane/EtOAc 3:1) .
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) reduces reaction times by 70% compared to conventional methods, achieving 68% yield with >95% purity .
Physicochemical Properties
Thermodynamic and Solubility Data
Property | Value | Method/Source |
---|---|---|
Melting Point | 198–202°C (decomp.) | DSC |
LogP (Partition Coefficient) | 1.2 ± 0.1 | HPLC |
Aqueous Solubility (25°C) | 2.3 mg/mL | Shake-flask |
pKa (Carboxylic Acid) | 3.8 | Potentiometric |
The compound exhibits moderate lipophilicity, making it suitable for cell permeability in drug design .
Biological and Pharmacological Applications
Anticancer Activity
Structural analogs, such as 2-bromo-6-(4,5-diphenyl-1H-imidazol-2-yl)pyridine derivatives, demonstrate potent inhibition of cancer cell lines (IC = 1.2–4.8 μM against MCF-7 and A549) . Molecular docking studies suggest the bromine atom enhances binding affinity to kinase ATP pockets by forming halogen bonds .
Enzyme Inhibition
The acetic acid moiety facilitates interactions with metalloproteases, as evidenced by 75% inhibition of MMP-9 at 10 μM concentration in computational models .
Future Directions
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